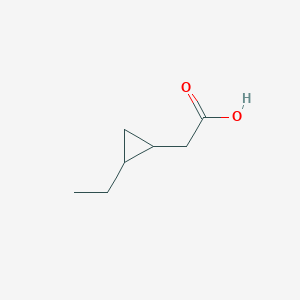
2-(2-Ethylcyclopropyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Ethylcyclopropyl)acetic acid is an organic compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol. It is used as a building block in various chemical syntheses .
Molecular Structure Analysis
The linear formula for 2-(2-Ethylcyclopropyl)acetic acid is C7H12O2 . This indicates that the molecule consists of seven carbon atoms, twelve hydrogen atoms, and two oxygen atoms.科学的研究の応用
Synthetic Routes and Reactivity
Ethyl cyclopropylidene acetate, an analog of 2-(2-Ethylcyclopropyl)acetic acid, is synthesized via an acid-catalyzed Wittig reaction. It serves as an equivalent to senecioic acid esters in aprotic double Michael reactions to yield spirocyclopropyl-substituted bicyclo[2.2.2]octanes, showcasing its utility in synthetic organic chemistry (Spitzner & Swoboda, 1986). The cyclopropane acetic acid ethyl esters, related to 2-(2-Ethylcyclopropyl)acetic acid, are synthesized from cyclopropyl alkyl ketones through a reaction with lead (IV) acetate in triethyl orthoformate, highlighting a convenient one-step process for preparing these compounds (Nongkhlaw et al., 2005).
Biochemical Applications and Plant Growth
Ethylene and Plant Growth Regulation
1-Aminocyclopropane-1-carboxylic acid (ACC), a precursor of ethylene related to 2-(2-Ethylcyclopropyl)acetic acid, is known to increase under biotic and abiotic stress in plants. ACC deaminase-producing beneficial rhizobacteria can degrade ACC, reducing stress-induced ethylene, thus enhancing plant growth, membrane stability, and biochemical parameters in Panicum maximum under stress conditions. These findings demonstrate the potential application of compounds related to 2-(2-Ethylcyclopropyl)acetic acid in agriculture and bioethanol production (Tiwari et al., 2018).
Safety And Hazards
The safety information available indicates that 2-(2-Ethylcyclopropyl)acetic acid may pose certain hazards. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
2-(2-ethylcyclopropyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-5-3-6(5)4-7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOJGQPRLFTAOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC1CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethylcyclopropyl)acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

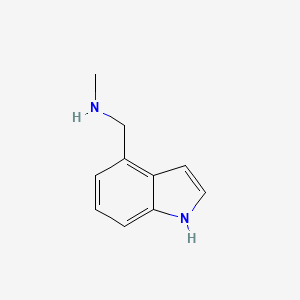
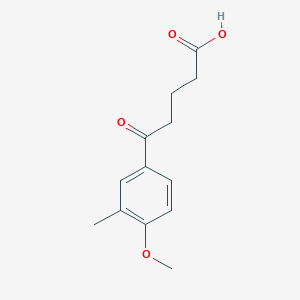
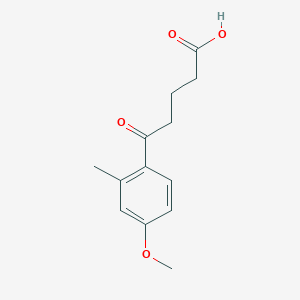
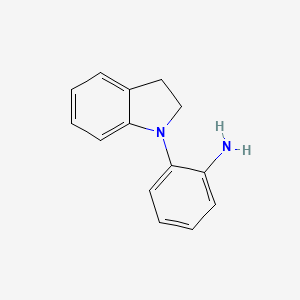
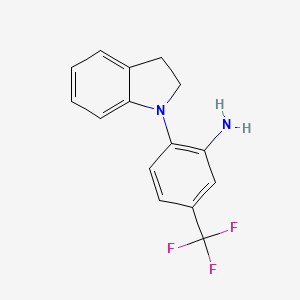
![1-Bromo-4-[(2-methylpropyl)sulfanyl]benzene](/img/structure/B1314133.png)
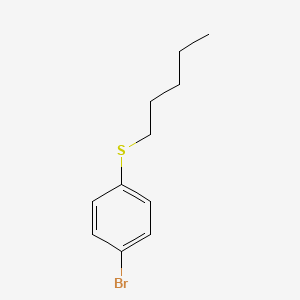

![1-[(Phenoxycarbonyl)oxy]-1H-pyrrole-2,5-dione](/img/structure/B1314145.png)




![1,3-Diethyl 2-[(3,4-dichlorophenyl)-methyl]propanedioate](/img/structure/B1314155.png)